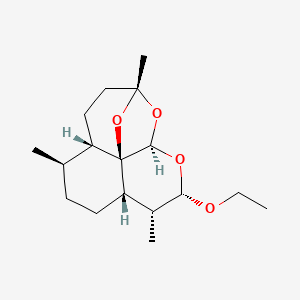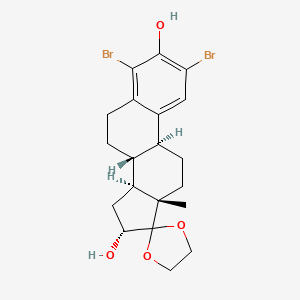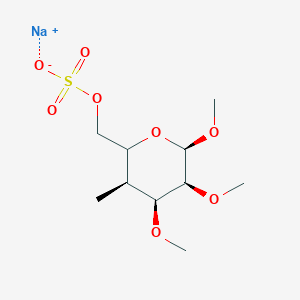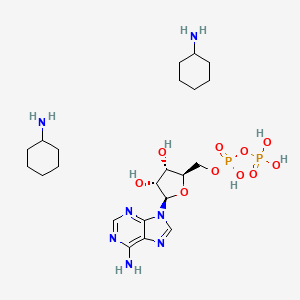
Adenylyl-(3'-5')-guanosine
Übersicht
Beschreibung
Adenylyl-(3’-5’)-guanosine is a dinucleotide composed of adenosine and guanosine linked by a phosphodiester bond between the 3’ hydroxyl group of adenosine and the 5’ hydroxyl group of guanosine. This compound is significant in various biochemical processes, particularly in the context of nucleic acid metabolism and signaling pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of adenylyl-(3’-5’)-guanosine typically involves the coupling of adenosine and guanosine monophosphates. One common method is the use of phosphoramidite chemistry, where protected nucleoside phosphoramidites are sequentially coupled and then deprotected to yield the desired dinucleotide. The reaction conditions often include the use of activating agents such as tetrazole and solvents like acetonitrile.
Industrial Production Methods
Industrial production of adenylyl-(3’-5’)-guanosine may involve enzymatic synthesis using nucleotidyl transferases, which catalyze the formation of the phosphodiester bond between nucleotides. This method is advantageous due to its specificity and efficiency under mild conditions, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Adenylyl-(3’-5’)-guanosine can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis of the phosphodiester bond can be catalyzed by nucleases, resulting in the cleavage of the dinucleotide into its constituent mononucleotides.
Common Reagents and Conditions
Hydrolytic reactions typically require aqueous conditions with the presence of metal ions such as magnesium or manganese to facilitate the enzymatic activity. Oxidative reactions may involve reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Major Products Formed
The primary products of hydrolysis are adenosine monophosphate and guanosine monophosphate. Oxidative reactions can lead to the formation of various oxidized nucleotides, depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Adenylyl-(3’-5’)-guanosine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of phosphodiester bond formation and cleavage.
Biology: It plays a role in the study of nucleotide signaling pathways and the regulation of cellular processes.
Medicine: Research on adenylyl-(3’-5’)-guanosine contributes to understanding genetic diseases and developing nucleotide-based therapeutics.
Industry: It is utilized in the production of nucleotide analogs and as a standard in analytical techniques.
Wirkmechanismus
Adenylyl-(3’-5’)-guanosine exerts its effects primarily through its involvement in nucleotide signaling pathways. It can act as a substrate for various enzymes, including nucleotidyl transferases and nucleases, which modulate its activity and function. The molecular targets include enzymes involved in nucleic acid metabolism and signaling proteins that recognize specific nucleotide sequences.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenylyl-(3’-5’)-cytidine: Similar in structure but contains cytidine instead of guanosine.
Adenylyl-(3’-5’)-uridine: Contains uridine instead of guanosine.
Guanylyl-(3’-5’)-guanosine: Contains two guanosine molecules linked by a phosphodiester bond.
Uniqueness
Adenylyl-(3’-5’)-guanosine is unique due to its specific combination of adenosine and guanosine, which imparts distinct biochemical properties and functions. Its role in signaling pathways and nucleic acid metabolism distinguishes it from other dinucleotides, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N10O11P/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(34)13(6(1-31)39-19)41-42(36,37)38-2-7-10(32)11(33)18(40-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBLDUTUVIXFJE-INFSMZHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N10O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311414 | |
| Record name | Adenylyl-(3′→5′)-guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3352-23-6 | |
| Record name | Adenylyl-(3′→5′)-guanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3352-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenylyl-(3′→5′)-guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenylyl-(3'→5')-guanosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hypoxanthine monohydrochloride, [8-3H]](/img/structure/B1140847.png)

![[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate](/img/structure/B1140851.png)




![(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140860.png)
![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)




